

Comparative Guide to Boc-Protected Linear Triamines for Bioconjugation and Drug Development

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Compound of Interest

Compound Name: *1,4-Bis-Boc-1,4,7-triazaheptane*

CAS No.: *120131-72-8*

Cat. No.: *B111357*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **1,4-Bis-Boc-1,4,7-triazaheptane** and its alternatives, focusing on their application as linkers and building blocks in bioconjugation, drug delivery, and synthetic chemistry. The selection of an appropriately protected polyamine is critical for the successful synthesis of complex molecules, and this document aims to provide the necessary data to make an informed choice.

Introduction

1,4-Bis-Boc-1,4,7-triazaheptane is a versatile linear triamine where the primary amines are protected by tert-butoxycarbonyl (Boc) groups, leaving a central secondary amine available for nucleophilic substitution. This unique structural feature makes it a valuable reagent for the synthesis of a wide range of molecules, including chelating agents, peptide conjugates, and drug delivery systems. Its performance is often compared with its structural isomer, 1,7-Bis-Boc-1,4,7-triazaheptane, and other Boc-protected linear polyamines like spermidine derivatives.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of **1,4-Bis-Boc-1,4,7-triazaheptane** and its common alternatives is presented in Table 1. These specifications are typical values obtained from commercial suppliers and provide a baseline for comparison.

Table 1: Physicochemical Properties of Boc-Protected Linear Polyamines

Property	1,4-Bis-Boc-1,4,7-triazaheptane	1,7-Bis-Boc-1,4,7-triazaheptane	N ¹ ,N ⁴ -Bis-Boc-spermidine	N ¹ ,N ⁵ -Bis-Boc-spermidine
CAS Number	120131-72-8	117499-16-8	85503-20-4	68076-39-1
Molecular Formula	C ₁₄ H ₂₉ N ₃ O ₄	C ₁₄ H ₂₉ N ₃ O ₄	C ₁₇ H ₃₅ N ₃ O ₄	C ₁₇ H ₃₅ N ₃ O ₄
Molecular Weight	303.40 g/mol [1]	303.4 g/mol	345.48 g/mol [2]	345.5 g/mol [3]
Appearance	White solid or white crystalline powder[4]	Solid or semi-solid	Colorless oil or liquid[2]	Not specified
Purity (Typical)	≥97% (HPLC)[4]	≥98%	≥95% (TLC)	Not specified
Melting Point	80 - 83 °C[4]	Not specified	Not applicable	Not specified
Storage Conditions	0 - 8 °C[4]	-20°C	-20°C	-20°C[3]

Performance Comparison and Applications

The choice between these Boc-protected polyamines largely depends on the desired synthetic outcome and the specific application.

1,4-Bis-Boc-1,4,7-triazaheptane is primarily utilized when a substituent is to be introduced at the central nitrogen atom. The two terminal Boc-protected amines provide good solubility in organic solvents and can be deprotected in a later step under acidic conditions to reveal the primary amines for further functionalization. This makes it an ideal building block for creating branched structures. Its applications include:

- Drug Development: As an intermediate in the synthesis of pharmaceuticals.[4]
- Bioconjugation: To create stable linkages between biomolecules for targeted drug delivery.[4]
- Chemical Synthesis: As a versatile building block for constructing complex molecular architectures.[4]

1,7-Bis-Boc-1,4,7-triazaheptane, the structural isomer, has both terminal primary amines protected, leaving the central secondary amine free. This compound is used when the central part of the polyamine chain needs to be incorporated into a larger molecule, with the terminal amines being deprotected later for conjugation. It is also a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs.

N¹,N⁴-Bis-Boc-spermidine and N¹,N⁵-Bis-Boc-spermidine are longer-chain polyamine derivatives that offer a greater distance between the functional groups. This can be advantageous in applications where steric hindrance is a concern or a longer linker is required. They are frequently used in:

- Gene Delivery Systems: In the formulation of gene delivery vectors.
- Polymer Chemistry: For synthesizing polyamines and polymers with enhanced material properties.
- Diagnostic Tools: In the creation of diagnostic reagents.

Experimental Protocols

A common application of **1,4-Bis-Boc-1,4,7-triazaheptane** is the functionalization of its secondary amine via reductive amination. Below is a general protocol.

Experimental Protocol: Reductive Amination of **1,4-Bis-Boc-1,4,7-triazaheptane**

Materials:

- **1,4-Bis-Boc-1,4,7-triazaheptane**
- Aldehyde or Ketone

- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

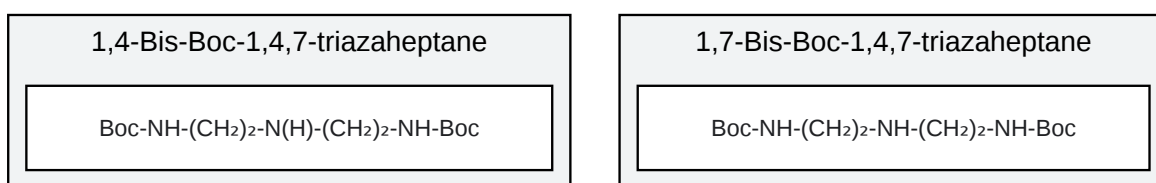
- Dissolve **1,4-Bis-Boc-1,4,7-triazaheptane** (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in anhydrous DCM or DCE.
- If the amine salt is used, add a non-nucleophilic base like TEA or DIPEA (1.1 equivalents) to the mixture.
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
- Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by silica gel column chromatography to yield the N-substituted **1,4-Bis-Boc-1,4,7-triazaheptane** derivative.

Visualizing the Synthetic Pathway

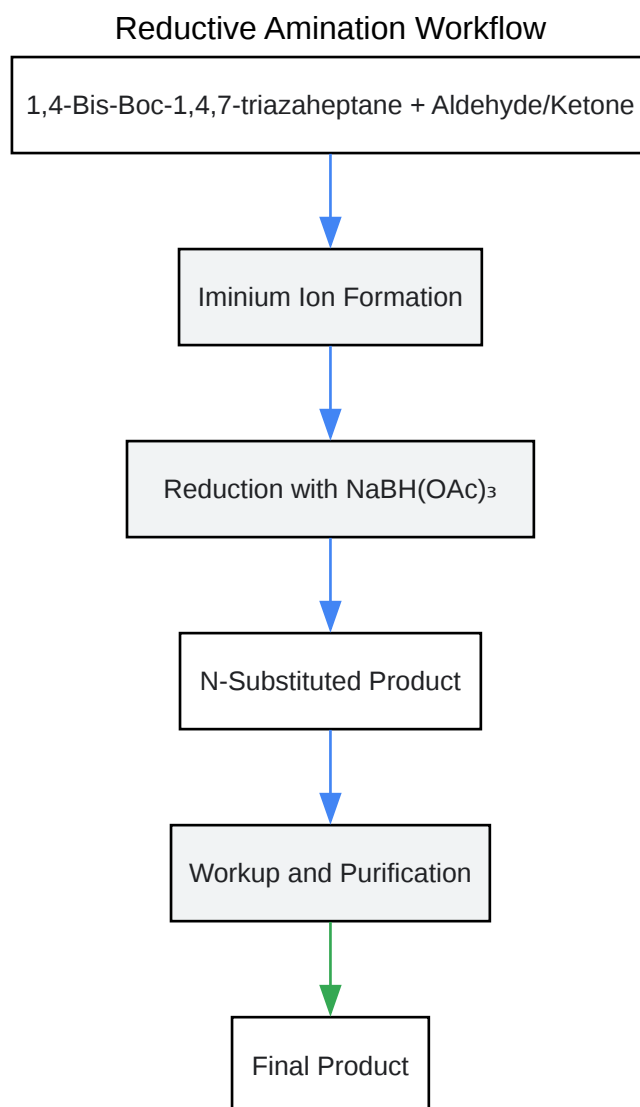
The following diagrams illustrate the structural differences between the isomers and a typical reaction workflow.

Structural Comparison of Boc-Protected Triazaheptane Isomers



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Caption: Structural formulas of the two triazaheptane isomers.



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Caption: Key steps in the reductive amination of **1,4-Bis-Boc-1,4,7-triazaheptane**.

Conclusion

1,4-Bis-Boc-1,4,7-triazaheptane and its alternatives are valuable tools in the synthesis of complex molecules for research and drug development. The choice between them should be guided by the specific synthetic strategy, particularly the desired position of substitution and the required spacer length. While all the discussed compounds offer the ability to introduce polyamine scaffolds, the 1,4-isomer is uniquely suited for derivatization at the central nitrogen, offering a route to branched structures that can be critical in the design of novel therapeutics and bioconjugates.

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